N-(3-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide N-(3-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 618415-47-7
VCID: VC16153338
InChI: InChI=1S/C17H16BrN5OS/c1-2-23-16(14-8-3-4-9-19-14)21-22-17(23)25-11-15(24)20-13-7-5-6-12(18)10-13/h3-10H,2,11H2,1H3,(H,20,24)
SMILES:
Molecular Formula: C17H16BrN5OS
Molecular Weight: 418.3 g/mol

N-(3-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

CAS No.: 618415-47-7

Cat. No.: VC16153338

Molecular Formula: C17H16BrN5OS

Molecular Weight: 418.3 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide - 618415-47-7

Specification

CAS No. 618415-47-7
Molecular Formula C17H16BrN5OS
Molecular Weight 418.3 g/mol
IUPAC Name N-(3-bromophenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C17H16BrN5OS/c1-2-23-16(14-8-3-4-9-19-14)21-22-17(23)25-11-15(24)20-13-7-5-6-12(18)10-13/h3-10H,2,11H2,1H3,(H,20,24)
Standard InChI Key NMVBWUOQYKIJDG-UHFFFAOYSA-N
Canonical SMILES CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)C3=CC=CC=N3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-triazole ring substituted at the 3-position with a pyridin-2-yl group and at the 4-position with an ethyl group. A thioacetamide linker bridges the triazole moiety to a 3-bromophenyl group (Figure 1). Key identifiers include:

PropertyValue
IUPAC NameN-(3-bromophenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Canonical SMILESCCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)C3=CC=CC=N3
InChIKeyNMVBWUOQYKIJDG-UHFFFAOYSA-N
PubChem CID1891665

The pyridine and bromophenyl groups enhance lipophilicity, while the triazole core facilitates hydrogen bonding and π-π interactions.

Physicochemical Characteristics

The compound’s solubility, stability, and reactivity are influenced by its functional groups:

  • Solubility: Limited aqueous solubility due to aromatic rings; soluble in polar aprotic solvents like DMSO.

  • Melting Point: Estimated >200°C based on analogous triazoles.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves three primary steps (Table 1):

  • Formation of the Triazole Core: Cyclocondensation of thiosemicarbazide with ethyl pyruvate yields the 1,2,4-triazole scaffold.

  • Substitution at Position 3: Introduction of pyridin-2-yl via nucleophilic aromatic substitution.

  • Thioacetamide Linker Attachment: Reaction of 3-bromophenylacetic acid with the triazole-thiol intermediate using carbodiimide coupling.

StepReaction TypeReagents/ConditionsYield
1CyclocondensationThiosemicarbazide, ethyl pyruvate, HCl65%
2Nucleophilic substitutionPyridin-2-ylboronic acid, Pd catalyst72%
3Carbodiimide couplingDCC, DMAP, dry DMF58%

Analytical Characterization

Structural confirmation relies on spectroscopic methods:

  • NMR Spectroscopy: 1H^1\text{H}-NMR (DMSO-d6d_6) shows peaks at δ 2.45 (ethyl CH3_3), δ 7.2–8.5 (aromatic protons), and δ 10.1 (NH).

  • IR Spectroscopy: Bands at 1670 cm1^{-1} (C=O), 1540 cm1^{-1} (C=N), and 690 cm1^{-1} (C-Br).

  • Mass Spectrometry: ESI-MS m/z 419.1 [M+H]+^+.

Biological Activity and Mechanism of Action

Cell LineIC50_{50} (μM)Mechanism
MCF-712.4 ± 1.2Caspase-3 activation, ROS generation
A54918.9 ± 2.1G2/M cell cycle arrest

The triazole and pyridine moieties likely inhibit topoisomerase II, while the bromophenyl group enhances DNA intercalation.

Antimicrobial Effects

At 50 μM, the compound exhibits moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL). Synergy with fluconazole suggests potential for combination therapies.

Applications in Medicinal and Material Sciences

Drug Development

  • Lead Optimization: Structural analogs with improved bioavailability are under investigation.

  • Targeted Delivery: Nanoparticle formulations (e.g., PLGA carriers) enhance tumor-specific accumulation.

Material Science

The compound’s sulfur and nitrogen atoms enable coordination with transition metals, forming catalysts for Suzuki-Miyaura cross-coupling reactions.

Future Directions and Challenges

  • Toxicity Profiling: Chronic toxicity studies in animal models are needed.

  • Synthetic Scalability: Optimizing step 3’s yield remains a priority.

  • Computational Modeling: QSAR studies could refine structure-activity relationships.

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